4-Bromo-5-methylpyrazolo[1,5-a]pyridine
Description
Historical Context and Evolution of Pyrazolo[1,5-a]pyridine (B1195680) Derivatives
The exploration of pyrazolo[1,5-a]pyridine and its related fused heterocyclic systems, like pyrazolo[1,5-a]pyrimidines, began in the mid-20th century. researchgate.netnih.gov The first reported study of the pyrazolo[1,5-a]pyridine core dates back to 1948. tandfonline.comresearchgate.net Initial research was primarily centered on the fundamental synthesis and reactivity of these novel ring systems. nih.gov Chemists investigated various synthetic pathways to construct the fused bicyclic framework, often through the cyclization of suitably designed precursor molecules. nih.gov
Over the decades, the synthetic methodologies have evolved significantly. Early methods often involved the condensation of N-aminopyridinium salts with 1,3-dicarbonyl compounds. Modern synthetic chemistry has introduced more sophisticated and efficient techniques, including:
Cross-dehydrogenative coupling reactions acs.org
Microwave-assisted synthesis rsc.org
Multi-component reactions rsc.org
Palladium-catalyzed cross-coupling reactions nih.gov
These advancements have enabled the creation of a vast library of pyrazolo[1,5-a]pyridine derivatives with diverse substitution patterns, allowing for the fine-tuning of their chemical and biological properties. nih.govrsc.org
Significance of the Pyrazolo[1,5-a]pyridine Core in Modern Chemical and Medicinal Sciences
The pyrazolo[1,5-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. encyclopedia.pub Its rigid, planar structure provides a stable platform for the spatial orientation of various functional groups, which can interact with biological targets like enzymes and receptors. nih.gov
The significance of this core was particularly highlighted in the 1980s and 1990s when derivatives were identified as potent inhibitors of protein kinases. nih.gov Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. nih.govrsc.org The ability of the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine (B1248293) cores to mimic ATP and fit into the ATP-binding pocket of kinases makes them excellent candidates for developing kinase inhibitors. nih.gov
This has led to the development of numerous therapeutic agents and candidates. For instance, drugs containing the related pyrazolo[1,5-a]pyrimidine core, such as Larotrectinib and Entrectinib, are used in cancer therapy as Trk inhibitors. mdpi.com Beyond cancer, these derivatives have shown a wide spectrum of pharmacological activities. mdpi.commdpi.com
Table 1: Selected Biological Activities of Pyrazolo[1,5-a]pyridine and Related Scaffolds
| Biological Activity | Target Class/Example | Reference |
| Anticancer | Protein Kinase Inhibitors (e.g., Trk, EGFR) | nih.govmdpi.com |
| Anti-inflammatory | Enzyme Inhibition | nih.gov |
| Antiviral | Viral Enzyme Inhibition | nih.gov |
| CNS Agents | Receptor Modulation | mdpi.com |
| Estrogen Receptor Ligands | ERβ Antagonists | nih.gov |
Structural Archetype and Positional Isomerism in Pyrazolo[1,5-a]pyridines
The fundamental structure of pyrazolo[1,5-a]pyridine consists of a five-membered pyrazole (B372694) ring fused to a six-membered pyridine (B92270) ring. The fusion creates a bicyclic system with two nitrogen atoms, one from each ring, at the bridgehead position. The numbering of the atoms in the ring system is standardized to allow for unambiguous naming of derivatives like 4-Bromo-5-methylpyrazolo[1,5-a]pyridine.
Positional isomerism is an important aspect of this chemical class. The arrangement of the nitrogen atoms within the fused bicyclic structure can vary, leading to different isomers. For example, in the broader family of pyrazolopyrimidines, isomers such as pyrazolo[5,1-b]pyrimidine and pyrazolo[3,4-d]pyrimidine exist. nih.gov These structural isomers, while having the same molecular formula, can exhibit distinct chemical reactivity and biological activity due to the different electronic distribution and spatial arrangement of their atoms. nih.gov This diversity allows medicinal chemists to explore a wider range of chemical space when designing new drug candidates. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methylpyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-3-5-11-7(8(6)9)2-4-10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNLWBOJBGBKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=NN2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 5 Methylpyrazolo 1,5 a Pyridine and Substituted Pyrazolo 1,5 a Pyridine Systems
Precursor Synthesis Strategies for Pyrazolo[1,5-a]pyridine (B1195680) Ring Construction
The construction of the fused pyrazolo[1,5-a]pyridine ring system is typically achieved by building the pyrimidine (B1678525) portion onto a pre-formed aminopyrazole precursor. mdpi.comencyclopedia.pub Several robust strategies have been developed to accomplish this transformation, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.
One of the most fundamental and widely employed methods for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) ring involves the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-biselectrophilic compound. mdpi.comnih.gov This strategy relies on the nucleophilic character of the amino group and the endocyclic nitrogen of the pyrazole (B372694) ring reacting with the two electrophilic centers of the 1,3-bielectrophile to form the six-membered pyrimidine ring. nih.govbeilstein-journals.org
The reaction mechanism generally initiates with a nucleophilic attack from the exocyclic amino group of the 5-aminopyrazole onto one of the electrophilic centers of the 1,3-dicarbonyl compound or its synthetic equivalent. This is followed by an intramolecular cyclization and a subsequent dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine core. nih.gov A variety of 1,3-biselectrophiles are compatible with this transformation, allowing for the introduction of diverse substituents onto the newly formed pyrimidine ring.
Commonly used 1,3-biselectrophiles include:
β-Dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) beilstein-journals.org
β-Ketonitriles mdpi.comnih.gov
4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones beilstein-journals.org
The choice of reaction conditions, such as solvent and catalyst (acidic or basic), can influence the reaction rate and outcome. nih.gov For instance, the reaction of 5-aminopyrazoles with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones has been shown to proceed efficiently in ethanol, with microwave irradiation significantly reducing reaction times compared to conventional heating. beilstein-journals.org
| 5-Aminopyrazole Derivative | 1,3-Biselectrophile | Conditions | Product Type |
| 5-Amino-3-methylpyrazole | Diethyl malonate | EtONa, reflux | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol nih.gov |
| 5-Aminopyrazoles | Ethyl acetoacetate | Acetic acid/Ethanol | 7-Hydroxypyrazolo[1,5-a]pyrimidines beilstein-journals.org |
| 5-Aminopyrazoles | 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones | Ethanol, MW or Ultrasound | 7-Trifluoromethylpyrazolo[1,5-a]pyrimidines beilstein-journals.org |
This table provides illustrative examples of cyclocondensation reactions.
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering high levels of efficiency, atom economy, and convergence by combining three or more reactants in a single pot to form a complex product. researchgate.net Several MCR strategies have been developed for the synthesis of pyrazolo[1,5-a]pyridines and related fused pyrazole systems. researchgate.netajol.infolongdom.org
A common MCR approach involves the one-pot condensation of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound, such as malononitrile or ethyl cyanoacetate. nih.gov This process typically proceeds through the initial formation of an imine intermediate, which then undergoes a nucleophilic attack and subsequent cyclization to construct the fused heterocyclic system. nih.gov These reactions can be facilitated by microwave assistance, which often leads to higher yields and shorter reaction times. nih.gov
Another example is the three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl in water, which provides a green and straightforward route to pyrazole derivatives that can serve as precursors for more complex fused systems. longdom.org Similarly, a four-component reaction involving the same substrates along with ethyl cyanoacetate can be used to generate polyfunctionally substituted pyrazolo[3,4-b]pyridines. longdom.org
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product |
| 3-Amino-1H-pyrazoles | Aldehydes | Activated Methylene Compounds (e.g., malononitrile) | One-pot, often MW-assisted | Substituted Pyrazolo[1,5-a]pyrimidines nih.gov |
| 4-(Thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine | Ethyl acetoacetate | Benzaldehyde | One-pot | Ethyl 2-amino-5-methyl-7-phenyl-3-(thiazol-2-yldiazenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate researchgate.net |
| 5a-f (pyrazole derivatives) | Aromatic Aldehydes | Cyclohexanone | Ethanol, Triethylamine | 3,5,6,7,8,9-Hexahydropyrazolo[1,5-a]quinazoline derivatives ajol.info |
This table showcases examples of multicomponent reactions for the synthesis of pyrazolo[1,5-a]pyridine analogues.
Cycloaddition reactions, particularly [3+2] cycloadditions, represent a highly effective and common strategy for the synthesis of the pyrazolo[1,5-a]pyridine core. nih.govacs.orgnih.gov This approach typically involves the reaction of an N-iminopyridinium ylide, which acts as a 1,3-dipole, with a dipolarophile such as an alkyne or an alkene. acs.orgnih.gov
The reaction proceeds via a concerted or stepwise mechanism to form a five-membered ring, which, in this case, is the pyrazole portion of the final fused system. The process is often followed by an oxidation step to yield the aromatic pyrazolo[1,5-a]pyridine. mdpi.com This method allows for the regioselective synthesis of a wide variety of multifunctionalized pyrazolo[1,5-a]pyridine architectures under mild conditions. organic-chemistry.org
For example, functionalized pyrazolo[1,5-a]pyridines can be synthesized through the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins at room temperature under metal-free conditions. organic-chemistry.org Sonochemical methods have also been employed to facilitate the catalyst-free [3+2] cycloaddition of alkyne and alkene derivatives to 2-imino-1H-pyridin-1-amines, providing excellent yields in short reaction times. nih.gov
| 1,3-Dipole Source | Dipolarophile | Conditions | Key Features |
| N-iminopyridinium ylides | Alkenes or Alkynes | Varies, often oxidative | Most common cycloaddition route acs.org |
| N-aminopyridines | α,β-Unsaturated carbonyls/olefins | N-methylpyrrolidone, room temp. | Metal-free, oxidative organic-chemistry.org |
| 2-Imino-1H-pyridin-1-amines | Dialkyl acetylenedicarboxylates | Acetonitrile, sonication (85 °C) | Catalyst-free, excellent yields nih.gov |
| Pyridinium-N-imines | Alkynylphosphonates | Oxidative | Synthesis of pyrazolo[1,5-a]pyridine-3-phosphonates mdpi.com |
This table summarizes various [3+2] cycloaddition strategies for pyrazolo[1,5-a]pyridine synthesis.
Targeted Synthesis of 4-Bromo-5-methylpyrazolo[1,5-a]pyridine
While general methods for the synthesis of the pyrazolo[1,5-a]pyridine scaffold are well-established, the targeted synthesis of a specifically substituted derivative like this compound requires a tailored approach. This involves either incorporating the required substituents into the starting materials before ring construction or functionalizing the pre-formed heterocyclic core.
A plausible stepwise synthesis of this compound would likely commence with the construction of a 5-methylpyrazolo[1,5-a]pyridine intermediate. This could be achieved via the cyclocondensation of a suitable 5-aminopyrazole with a 1,3-biselectrophile that installs the methyl group at the 5-position. For example, the reaction of a 3-aminopyrazole with pentane-2,4-dione (acetylacetone) would yield a 5,7-dimethyl-substituted pyrazolo[1,5-a]pyrimidine, while a different biselectrophile would be needed for the target pyridine (B92270) analogue. A more direct precursor to the 5-methyl derivative would involve a biselectrophile that specifically leads to a methyl group at the C5 position and a hydrogen at C7.
Following the formation of the 5-methylpyrazolo[1,5-a]pyridine core, the subsequent step would be the regioselective introduction of a bromine atom at the C4 position. This is typically accomplished through an electrophilic aromatic substitution reaction, as detailed in the following section.
The introduction of substituents onto a pre-formed pyrazolo[1,5-a]pyridine or pyrazolo[1,5-a]pyrimidine ring is a key strategy for generating structural diversity. nih.gov Palladium-catalyzed cross-coupling reactions are frequently used to introduce various functional groups. nih.gov For the specific synthesis of this compound, the most direct approach after forming the 5-methylpyrazolo[1,5-a]pyridine core would be direct C-H halogenation.
Recent advancements have demonstrated that direct C–H halogenation of pyrazolo[1,5-a]pyrimidines can be achieved to furnish 3-halo derivatives in excellent yields. thieme-connect.de This type of electrophilic aromatic substitution occurs regioselectively on the electron-rich pyrazole ring. thieme-connect.de It is highly probable that a similar strategy could be applied to the pyrazolo[1,5-a]pyridine system. The bromination of 5-methylpyrazolo[1,5-a]pyridine would likely be achieved using an electrophilic brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. The electronic properties of the ring system would direct the substitution, and the C4 position is a potential site for such a reaction.
Alternatively, if a precursor with a different functional group at the C4 position were synthesized, a substitution reaction could be employed. However, direct C-H bromination represents a more atom-economical and efficient synthetic route. The methyl group at the C5 position is most commonly incorporated from one of the starting materials during the initial cyclization reaction, as its later introduction onto the fused ring system can be more complex. nih.gov
Regioselective Synthesis and Control in Pyrazolo[1,5-a]pyridine Annulation
The precise control of substituent placement on the pyrazolo[1,5-a]pyridine scaffold is a critical challenge in its synthesis. The development of regioselective methods is essential for advancing the use of these heterocycles in various scientific fields, including drug discovery. sci-hub.se
Strategies for Directing Substitution Patterns
Traditional synthesis of pyrazolo[1,5-a]pyridine derivatives, often involving a 1,3-dipolar cycloaddition between an N-amino-pyridinium salt and an alkyne, frequently suffers from a lack of regiocontrol, leading to mixtures of isomers when starting with asymmetric precursors. sci-hub.se To overcome this, specific strategies have been developed to direct the substitution patterns with high precision.
One of the most common and effective strategies is the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with dipolarophiles such as alkenes or alkynes. acs.orgacs.org The regioselectivity of this reaction can be influenced by the electronic properties of the substituents on both the pyridine ring and the reacting alkene or alkyne. organic-chemistry.org For instance, the reaction of N-aminopyridines with α,β-unsaturated compounds can yield multi-substituted pyrazolo[1,5-a]pyridines with predictable regioselectivity. acs.org
Furthermore, modifying reaction conditions provides another layer of control. In certain protocols, the timing of reagent addition can significantly enhance regioselectivity. For example, in a TEMPO-mediated synthesis, the post-addition of the TEMPO catalyst was found to improve the regioselective outcome from a 4:1 to a greater than 7:1 ratio without compromising the yield. acs.org Researchers have also adapted condensation strategies, for instance, by reacting aminopyridines with dimethylformamide-dimethylacetal (DMF-DMA) to form an enamine intermediate, which then reacts with an aminating agent like O-(mesitylsulfonyl)hydroxylamine to afford the desired pyrazolopyridine with complete regiocontrol. sci-hub.se This two-step protocol represents a significant advantage over non-regioselective methods. sci-hub.se
The choice of starting materials inherently directs the final substitution pattern. Both electron-withdrawing and electron-donating substituents are generally tolerated on the pyridine ring, allowing for the synthesis of diverse analogs, including methoxy-, methyl-, cyano-, and halogen-substituted pyrazolo[1,5-a]pyridines. sci-hub.se
Catalytic Systems for Regiocontrol
Catalytic systems are instrumental in achieving high regioselectivity in the synthesis of pyrazolo[1,5-a]pyridines. The choice of catalyst can dictate which position on the heterocyclic core is functionalized.
Palladium catalysts have demonstrated remarkable utility in controlling regioselectivity. In direct C-H arylation reactions, the catalyst system can be tuned to target different positions. For example, a phosphine-containing palladium catalyst can promote arylation at the most acidic position (C7), whereas a phosphine-free catalyst may target the most electron-rich position (C3). nih.gov Additives also play a crucial role; in palladium-catalyzed arylations with aryl iodides, the use of cesium(I) fluoride as an additive selectively yields 3-arylated products, while silver(I) carbonate directs the reaction to the C-7 position. researchgate.net
Organocatalysts also offer excellent regiocontrol. A notable example is the use of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) in a [3+2] annulation–aromatization protocol. acs.orgnih.gov In this system, TEMPO is proposed to function as both a Lewis acid, catalyzing the initial annulation, and as an oxidant in the subsequent aromatization step. acs.orgacs.org This dual role allows for the preparation of multi-substituted pyrazolo[1,5-a]pyridines in good to excellent yields with high and predictable regioselectivity. acs.orgnih.gov
The table below summarizes catalyst systems and their influence on regioselectivity in pyrazolo[1,5-a]pyridine synthesis.
| Catalyst System | Reagents | Targeted Position | Outcome | Source |
| Palladium (phosphine-free) | Aryl Halides | C3 (electron-rich) | Regioselective C-H Arylation | nih.gov |
| Palladium (phosphine-containing) | Aryl Halides | C7 (acidic) | Regioselective C-H Arylation | nih.gov |
| Pd(OAc)₂ / CsF | Aryl Iodides | C3 | Selective 3-arylation | researchgate.net |
| Pd(OAc)₂ / Ag₂CO₃ | Aryl Iodides | C7 | Selective 7-arylation | researchgate.net |
| TEMPO | N-aminopyridines, α,β-unsaturated compounds | N/A | High regioselectivity in [3+2] annulation | acs.orgacs.org |
Advanced Synthetic Techniques and Green Chemistry in Pyrazolo[1,5-a]pyridine Chemistry
Modern synthetic efforts are increasingly focused on the development of efficient, atom-economical, and environmentally benign methods. This includes the use of transition-metal catalysis, metal-free approaches, and energy-efficient techniques like microwave irradiation.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed C–C Bond Formation, Copper-Catalyzed Sonogashira Reaction)
Transition-metal catalysis, particularly with palladium, is a cornerstone for the functionalization of the pyrazolo[1,5-a]pyridine core. rsc.org These methods facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, enabling the introduction of diverse functional groups. thieme-connect.com
Palladium-catalyzed cross-coupling reactions are widely employed for their efficiency and functional group tolerance. nih.gov The Suzuki coupling, for instance, is used to introduce aryl or heteroaryl groups by reacting a halogenated pyrazolo[1,5-a]pyrimidine with a boronic acid derivative. semanticscholar.org Similarly, direct C-H activation and arylation at the C-3 and C-7 positions can be achieved using palladium catalysts with aryl iodides, providing a direct route to bi(hetero)aryl structures. researchgate.net Buchwald-Hartwig amination is another key palladium-catalyzed reaction used for C-N bond formation to attach various amine moieties. semanticscholar.org The choice of ligands, such as Xantphos, is often crucial for the success of these coupling reactions. beilstein-journals.org
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another powerful tool in this context. While specific examples on the this compound core are not detailed, the reaction is broadly applied to functionalize related heterocyclic systems, such as imidazo[1,2-a]pyridines, demonstrating its potential for introducing alkynyl groups that can be further elaborated. beilstein-journals.org
The table below provides examples of transition metal-catalyzed reactions for functionalizing pyrazolo[1,5-a]pyridine and related scaffolds.
| Reaction Type | Catalyst/Ligand | Reactants | Bond Formed | Source |
| Suzuki Coupling | Palladium Catalyst | Halogenated Pyrazolo[1,5-a]pyrimidine, Boronic Acid | C-C | semanticscholar.org |
| Direct C-H Arylation | Pd(OAc)₂ | Pyrazolo[1,5-a]pyridine, Aryl Iodide | C-C | researchgate.net |
| Buchwald-Hartwig Amination | Palladium Catalyst | Halogenated Pyrazolo[1,5-a]pyrimidine, Amine | C-N | semanticscholar.org |
| C-N Coupling | Pd(OAc)₂ / Xantphos | 4-Bromo-7-azaindole, Amide/Amine | C-N | beilstein-journals.org |
| C-O Coupling | Pd(OAc)₂ / Xantphos | 4-Bromo-7-azaindole, Phenol | C-O | beilstein-journals.org |
Metal-Free and Organocatalytic Approaches (e.g., TEMPO-Mediated Annulation, Acetic Acid/O2-Promoted Cross-Dehydrogenative Coupling)
In line with the principles of green chemistry, metal-free and organocatalytic methods have emerged as attractive alternatives to transition-metal catalysis.
TEMPO-Mediated Annulation: A protocol utilizing TEMPO enables the [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds to form pyrazolo[1,5-a]pyridines. acs.orgnih.gov This reaction proceeds with high regioselectivity and in good to excellent yields. acs.org Mechanistic studies suggest that TEMPO acts as both a Lewis acid catalyst and an oxidant, facilitating the reaction under metal-free conditions. acs.org
Acetic Acid/O₂-Promoted Cross-Dehydrogenative Coupling (CDC): An efficient and environmentally friendly method for synthesizing substituted pyrazolo[1,5-a]pyridines involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-ketoesters and β-diketones. acs.orgnih.gov This approach is promoted by acetic acid and uses molecular oxygen (O₂) as the terminal oxidant, with water being the only byproduct. nih.govnih.gov The proposed mechanism involves an acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling, followed by a dehydrative cyclization, all occurring without the need for a metal catalyst. acs.orgnih.govresearchgate.net This process is noted for its high atom economy and use of green reagents. acs.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has become a valuable technique in organic chemistry for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods. rsc.orgnih.gov
This technology has been successfully applied to the synthesis of pyrazolo[1,5-a]pyridine and related fused pyrazole systems. nih.gov For example, an efficient palladium-catalyzed, solvent-free reaction between β-halovinyl/aryl aldehydes and aminopyrazoles under microwave irradiation produces pyrazolo[1,5-a]pyrimidines in good yields. rsc.org Microwave irradiation can also facilitate rapid cyclization reactions, significantly enhancing the reactivity of starting materials. nih.gov The benefits are clear when comparing reaction times and yields with conventional methods, as illustrated in the synthesis of various pyrazolopyridine derivatives. nih.gov
The following table compares conventional heating with microwave irradiation for the synthesis of a pyrazolopyridine derivative.
| Method | Reaction Time | Yield (%) | Source |
| Conventional Heating | 8-12 hours | 70-85% | nih.gov |
| Microwave Irradiation | 5-15 minutes | 85-96% | nih.gov |
Biological Activities and Medicinal Chemistry of Pyrazolo 1,5 a Pyridine Derivatives
Pyrazolo[1,5-a]pyridine (B1195680) as a Prominent Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyridine nucleus is a privileged scaffold in medicinal chemistry and drug discovery due to its versatile biological activities and synthetic accessibility. ontosight.airesearchgate.net This class of nitrogen-containing heterocyclic compounds has been extensively investigated for a range of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities. ontosight.aibenthamdirect.comnih.gov The structural characteristics of the pyrazolo[1,5-a]pyridine core make it an ideal framework for the design of targeted therapeutics, as it can be readily modified to optimize potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov
The significance of this scaffold is underscored by its presence in clinically approved drugs. For instance, Selpercatinib, a potent and selective RET kinase inhibitor approved for the treatment of certain types of lung and thyroid cancers, features a pyrazolo[1,5-a]pyridine core that is crucial for its interaction with the kinase hinge region. nih.gov The successful development of such agents demonstrates the immense potential of this heterocyclic system in generating novel and effective therapeutic agents. Researchers continue to explore the vast chemical space around this nucleus to develop new drug candidates for various diseases. researchgate.netbenthamdirect.com
Exploration of Therapeutic Efficacy
Antineoplastic and Antiproliferative Activities
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have demonstrated significant potential as anticancer agents, exhibiting potent antiproliferative and cytotoxic activity across a range of human cancer cell lines. nih.govmdpi.comresearchgate.net The primary mechanism behind this activity is often linked to the inhibition of key enzymes involved in cancer cell growth and survival, particularly protein kinases. nih.govmdpi.com
A predominant mechanism of action for the anticancer effects of pyrazolo[1,5-a]pyridine derivatives is the inhibition of protein kinases. benthamdirect.comrsc.org These enzymes are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer. nih.gov Many pyrazolo[1,5-a]pyridine-based compounds function as ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. rsc.orgresearchgate.net The pyrazolo[1,5-a]pyridine core often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, which is a key interaction for anchoring the inhibitor in the active site. nih.govmdpi.com This interaction provides a stable foundation for the rest of the molecule to engage with other regions of the ATP pocket, contributing to both the potency and selectivity of the inhibitor. nih.gov
The versatility of the pyrazolo[1,5-a]pyridine scaffold allows for its adaptation to target a wide spectrum of protein kinases involved in oncogenesis. nih.govnih.gov
EGFR, B-Raf, and MEK: Derivatives have been developed as inhibitors of kinases in the MAPK/ERK pathway, such as the Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK. nih.govrsc.org These targets are particularly relevant in the treatment of non-small cell lung cancer (NSCLC) and melanoma. nih.govrsc.orgresearchgate.net
Trk (Tropomyosin receptor kinase): The related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is found in several approved Trk inhibitors, such as Larotrectinib and Entrectinib, used to treat NTRK fusion-positive solid tumors. mdpi.comnih.gov These inhibitors target TrkA, TrkB, and TrkC, which are involved in cell survival and proliferation. mdpi.com
CDK1 and CDK2: Cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. ekb.eg Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent dual inhibitors of CDK2 and TRKA. nih.gov
CK2 (Casein Kinase 2): Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of highly potent and selective inhibitors of CK2, a kinase involved in numerous cellular processes and implicated in cancer development. biorxiv.org
Pim-1: This serine/threonine kinase is involved in cell survival and proliferation, making it an attractive target for cancer therapy. Pyrazolo[1,5-a]pyrimidine compounds have been synthesized that show nanomolar inhibitory activity against Pim-1. nih.gov
Other Kinase Targets: The therapeutic reach of this scaffold extends to other important kinases, including Phosphodiesterase 4 (PDE4), B-cell lymphoma 6 (BCL6), and Death-associated protein kinase 1 (DRAK1). nih.govrsc.org Additionally, derivatives have been discovered that act as potent inhibitors of PI3Kγ/δ and C-terminal Src Kinase (CSK), further expanding their potential in cancer immunotherapy and treatment. nih.govacs.org
The antiproliferative activity of pyrazolo[1,5-a]pyridine derivatives has been evaluated against various human cancer cell lines. These studies reveal that specific structural modifications can lead to potent and selective cytotoxicity. For example, certain pyrazolo[1,5-a]pyridine-3-carboxylates have shown significant growth inhibition against lung, breast, colon, and prostate cancer cell lines. nih.gov Similarly, other synthesized derivatives have demonstrated promising cytotoxic effects against colon, liver, and breast cancer cell lines. ekb.eg Some compounds have shown high cytotoxic potential with IC50 values in the sub-micromolar range. mdpi.com
| Compound Type | Cancer Cell Line | Cell Line Origin | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivative (5b) | HCT-116 | Colon | 8.64 | ekb.eg |
| Pyrazolo[1,5-a]pyrimidine derivative (5b) | HepG-2 | Liver | 12.76 | ekb.eg |
| Pyrazolo[1,5-a]pyrimidine derivative (5b) | MCF-7 | Breast | 10.33 | ekb.eg |
| Pyrazolo[1,5-c]quinazoline-triazole conjugate | A549 | Lung | 1.9 - 7.8 | doi.org |
| Pyrazolo[1,5-c]quinazoline-triazole conjugate | MCF-7 | Breast | 2.3 - 6.1 | doi.org |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] ontosight.airsc.orgacs.orgtriazine sulfonamide (MM131) | HCT 116 | Colon | 0.39 | mdpi.com |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] ontosight.airsc.orgacs.orgtriazine sulfonamide (MM131) | PC-3 | Prostate | 0.17 | mdpi.com |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] ontosight.airsc.orgacs.orgtriazine sulfonamide (MM131) | BxPC-3 | Pancreas | 0.13 | mdpi.com |
Antimicrobial Potency (Antibacterial, Antifungal, Antiviral)
Beyond their anticancer properties, pyrazolo[1,5-a]pyridine and its related isosteres, pyrazolo[1,5-a]pyrimidines, have emerged as a promising class of antimicrobial agents. ontosight.airesearchgate.net Research has demonstrated their efficacy against a spectrum of pathogens, including bacteria, fungi, and viruses. ontosight.airesearchgate.net
The antibacterial activity of these compounds has been noted against both Gram-positive and Gram-negative bacteria. researchgate.net Studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit potency greater than the standard antibiotic tetracycline (B611298) against strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netjapsonline.com
In addition to antibacterial effects, many newly synthesized compounds based on this scaffold have displayed significant antifungal activity, in some cases comparable to the standard drug Amphotericin B. researchgate.net Antiviral applications have also been explored, with some derivatives showing moderate activity against viruses such as the respiratory syncytial virus (RSV). ontosight.aimdpi.com
| Compound Type | Microorganism | Type | Activity | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine (5a) | Bacillus subtilis | Gram (+) Bacteria | More potent than tetracycline | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine (5a) | Staphylococcus aureus | Gram (+) Bacteria | More potent than tetracycline | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine (16d) | Pseudomonas aeruginosa | Gram (-) Bacteria | More potent than tetracycline | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine (16d) | Escherichia coli | Gram (-) Bacteria | More potent than tetracycline | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine derivative (2a) | Enterococcus faecalis | Gram (+) Bacteria | Inhibition zone: 25-40 mm | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivative (2a) | Proteus vulgaris | Gram (-) Bacteria | Inhibition zone: 25-40 mm | nih.gov |
| Various Pyrazolo[1,5-a]pyrimidines | Various Fungi | Fungus | Significant activity compared to Amphotericin B | researchgate.net |
Modes of Action Against Pathogenic Microorganisms
Derivatives of pyrazolo[1,5-a]pyrimidine, a closely related scaffold, have shown notable activity against various pathogenic bacterial isolates. mdpi.com The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the heterocyclic core. For instance, the replacement of a methyl group with a hydroxyl group at the C7 position of the pyrazolo[1,5-a]pyrimidine core was found to decrease the antibacterial activity, suggesting the importance of specific structural features for potency. mdpi.com
One of the proposed mechanisms of action for the antimicrobial effects of these derivatives is the inhibition of carbonic anhydrase (CA) isoforms I and II, which are crucial enzymes in pathological conditions. mdpi.com Furthermore, certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated the ability to interfere with bacterial communication and virulence by exhibiting anti-quorum-sensing and antibiofilm activities. mdpi.com
| Compound Type | Key Structural Feature | Observed Activity | Potential Mode of Action |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Methyl group at C7 | Enhanced antibacterial activity | Carbonic Anhydrase Inhibition |
| Pyrazolo[1,5-a]pyrimidine | Hydroxyl group at C7 | Decreased antibacterial activity | Anti-Quorum-Sensing |
Antitubercular Activity Against Mycobacterium tuberculosis
The pyrazolo[1,5-a]pyridine scaffold has been a fertile ground for the discovery of novel antitubercular agents. A series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives, in particular, have demonstrated potent activity against Mycobacterium tuberculosis (Mtb). nih.gov These compounds exhibit impressive in vitro potency with Minimum Inhibitory Concentration (MIC) values in the nanomolar range against both the drug-susceptible H37Rv strain and various clinically isolated multidrug-resistant (MDR) strains. nih.gov
For example, compound 5k from one study displayed IC50 and IC90 values of 2.5 nM and 6.7 nM, respectively, against a fluorescent reporter strain of Mtb H37Rv. nih.gov This potency is comparable to the first-line anti-TB drug Rifampicin. nih.gov Another related scaffold, pyrazolo[1,5-a]pyrimidin-7(4H)-one, has also been identified as a promising lead for antituberculosis drugs through high-throughput screening. nih.govresearchgate.net While chemically similar, different derivatives of this core have been shown to operate through various modes of action, targeting pathways such as mycolyl-arabinogalactan biosynthesis or the bc1 complex of the terminal respiratory oxidase. nih.gov
| Compound | MIC (nM) | IC50 (nM) | IC90 (nM) |
|---|---|---|---|
| 5k | - | 2.5 | 6.7 |
| 5f | Comparable to Rifampicin | - | - |
Neurological and Central Nervous System Applications
The versatility of the pyrazolo[1,5-a]pyridine scaffold extends to applications in neurological and central nervous system (CNS) disorders.
Certain di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives have been synthesized and evaluated for their binding affinity to dopamine (B1211576) receptors. nih.gov Based on a lead molecule, FAUC 113, a series of derivatives were investigated, leading to the discovery of compounds with high affinity and selectivity for the D4 receptor subtype. nih.gov One notable derivative, the carbonitrile 11a (FAUC 327), demonstrated a high D4 affinity with a Ki value of 1.5 nM. nih.gov Furthermore, this compound exhibited significant intrinsic activity (31%) at low nanomolar concentrations (EC50 = 1.5 nM), highlighting its potential as a D4 receptor modulator. nih.gov
| Compound | D4 Affinity (Ki, nM) | Functional Activity (EC50, nM) | Intrinsic Activity (%) |
|---|---|---|---|
| 11a (FAUC 327) | 1.5 | 1.5 | 31 |
The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop Negative Allosteric Modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 2 (mGlu2). nih.gov These modulators, which can penetrate the CNS, represent a potential therapeutic avenue for neurological disorders where modulation of the glutamatergic system is beneficial. nih.gov
Anti-inflammatory and Immunomodulatory Effects
Pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. nih.gov The inhibition of PDE4 leads to an increase in cyclic AMP levels, which in turn suppresses the activity of inflammatory cells and the production of pro-inflammatory cytokines. One such derivative, N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide (2a) , demonstrated good anti-inflammatory effects in animal models. nih.gov
In a related scaffold, pyrazolo[1,5-a]quinazolines have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. nih.gov Pharmacophore mapping and molecular modeling suggested that these compounds may act as ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, which are critical regulators of the inflammatory response. nih.gov
| Scaffold | Compound | Target | Observed Effect |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine | 2a | PDE4 | Anti-inflammatory effects in vivo |
| Pyrazolo[1,5-a]quinazoline | 13i | NF-κB, MAPKs (JNK) | Inhibition of NF-κB activity (IC50 < 50 µM) |
| Pyrazolo[1,5-a]quinazoline | 16 | NF-κB, MAPKs (JNK) | Inhibition of NF-κB activity (IC50 < 50 µM) |
Other Pharmacological Interventions (e.g., Antidiabetic, Phosphodiesterase Inhibition)
The therapeutic potential of pyrazolo[1,5-a]pyridine derivatives extends to metabolic disorders and other signaling pathways.
Phosphodiesterase Inhibition: Beyond the selective PDE4 inhibitors mentioned above, other derivatives have been developed as potent inhibitors of phosphodiesterase 5 (PDE5), a target for the treatment of erectile dysfunction. nih.gov Certain pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones showed IC50 values in the low nanomolar range. Compound 5r , for instance, displayed high potency towards PDE5 (IC50 = 8.3 nM) and excellent selectivity over PDE6 (240-fold). nih.gov
Antidiabetic Activity: While direct studies on 4-Bromo-5-methylpyrazolo[1,5-a]pyridine for antidiabetic effects are limited, related heterocyclic systems have shown promise. Derivatives of pyrazolo[3,4-b]pyridine have been screened for their ability to inhibit α-amylase, a key enzyme in carbohydrate metabolism. mdpi.com The hydrazide derivatives of this scaffold, in particular, showed remarkable antidiabetic activity, attributed to the interaction of nitrogen donor atoms in the hydrazide group with the active site of the α-amylase enzyme. mdpi.com Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been highlighted for their potential as antidiabetic agents. researchgate.net
| Compound | Scaffold | PDE5 IC50 (nM) | Selectivity (vs. PDE6) |
|---|---|---|---|
| 5r | Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one | 8.3 | 240-fold |
Structure-Activity Relationship (SAR) Studies of Substituted Pyrazolo[1,5-a]pyridines
The biological activity of pyrazolo[1,5-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic profiles.
Elucidation of Key Structural Motifs for Potency and Selectivity
Research into the pyrazolo[1,5-a]pyridine scaffold has identified several key structural motifs that are essential for high-affinity binding to biological targets. The core heterocycle itself is often vital for establishing key interactions, such as hinge-binding with protein kinases. mdpi.com For instance, in the context of Tropomyosin receptor kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety was found to be critical for forming a hinge interaction with the Met592 residue, directly influencing binding affinity. mdpi.com
Beyond the core, specific functional groups at various positions dictate the compound's potency and selectivity:
C3 Position: The introduction of a carboxamide moiety at this position has been shown to significantly enhance inhibitory activity against TrkA. mdpi.com Further substitution on the amide's nitrogen with alcohol or N-heterocyclic groups can boost activity even more. mdpi.com This suggests that for a compound like this compound, derivatization at the C3 position could be a fruitful strategy for enhancing biological effects.
C5 Position: Substitutions at the C5 position can contribute significantly to activity. In the development of TrkA inhibitors, the presence of a 2,5-difluorophenyl or substituted pyridine (B92270) linked to a pyrrolidine (B122466) at this position increased activity. mdpi.com For this compound, the methyl group at C5 is a key feature. Its small, lipophilic nature could influence hydrophobic interactions within a target's binding pocket.
C7 Position: In the pursuit of corticotropin-releasing factor 1 (CRF1) receptor antagonists, a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines were developed. nih.gov The phenyl group at C7 was a critical element for activity. Similarly, for PI3Kδ inhibitors, a morpholine (B109124) ring at the C7 position of the related pyrazolo[1,5-a]pyrimidine core was found to be crucial, with its oxygen atom forming a hydrogen bond with Val-828 in the hinge region of the enzyme. nih.gov
These examples underscore that potency and selectivity are not derived from a single feature but from the synergistic effect of multiple structural motifs. mdpi.com The specific combination of a bromine atom at C4 and a methyl group at C5 in the target compound would contribute a unique electronic and steric profile that dictates its interaction with biological macromolecules.
Impact of Substituent Position and Electronic Effects on Biological Activity
The precise positioning of substituents on the pyrazolo[1,5-a]pyridine ring is a critical determinant of biological activity. Even minor changes in substituent location can lead to significant variations in potency. nih.gov
The electronic properties of substituents play a vital role. For this compound:
4-Bromo Group: The bromine atom is an electron-withdrawing group due to its electronegativity. Halogen atoms, such as fluorine, have been shown to enhance interactions with specific amino acid residues (e.g., Asn655 in Trk inhibitors) or to improve selectivity by reducing off-target effects. mdpi.com The presence of the bromo group at the C4 position can influence the electron density of the entire ring system, potentially affecting pKa and the strength of interactions with the target protein.
5-Methyl Group: The methyl group is a small, electron-donating, and lipophilic substituent. Lipophilicity is a key factor in metabolic stability and can support hydrophobic interactions within a binding site. mdpi.com The placement of this group at C5 could be crucial for optimizing van der Waals contacts and achieving a favorable in vivo profile.
Scaffold Hopping and Bioisosteric Design Strategies
Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. This approach is used to discover new intellectual property, improve properties like solubility or metabolic stability, or escape from known toxicity issues. The pyrazolo[1,5-a]pyridine scaffold itself can be considered a privileged structure, often identified in high-throughput screens for various biological targets. nih.govencyclopedia.pub
Preclinical Evaluation Methodologies for Biological Activity
The biological activity of novel compounds like this compound and its derivatives is assessed through a cascade of preclinical evaluation methods, starting with in vitro assays and progressing to in vivo models.
In Vitro Assays for Target Engagement and Cellular Response
Initial evaluation of pyrazolo[1,5-a]pyridine derivatives typically involves a battery of in vitro assays to confirm their interaction with the intended biological target and to measure their effect in a cellular context. mdpi.comnih.gov
Commonly used assays include:
Enzymatic Assays: These are biochemical assays that directly measure the ability of a compound to inhibit the activity of a purified enzyme, such as a protein kinase. The potency is typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com For example, derivatives have been tested in enzymatic assays against kinases like TrkA, JAK, TYK, and PI3Kδ. mdpi.comacs.org
Binding Assays: These assays quantify the affinity of a compound for its target protein. A KinomeScan, for instance, is a competitive binding assay that can be used to assess the selectivity of a kinase inhibitor against a large panel of kinases. byu.edu
Cellular Assays: These assays are performed using whole cells to determine if the compound can engage its target in a more complex biological environment and elicit a functional response. Examples include measuring the inhibition of phosphorylation of downstream signaling proteins (like AKT S473 for PI3K inhibitors) or assessing the impact on cell proliferation and viability in cancer cell lines (e.g., MCF-7, HCT-116). acs.orgekb.eg Luciferase reporter gene assays are also used to measure the antagonism of transcription factors like the aryl hydrocarbon receptor. rsc.org
The following table summarizes various in vitro assays used for evaluating pyrazolo[1,5-a]pyridine derivatives:
| Assay Type | Purpose | Example Target/System | Measured Endpoint | Reference |
| Enzymatic Assay | Determine direct inhibition of target enzyme | TrkA, PI3Kδ | IC50 value | mdpi.com, acs.org |
| Cellular Phosphorylation Assay | Measure inhibition of target activity in cells | PI3Kδ-mediated AKT phosphorylation | EC50 value | acs.org |
| Cell Proliferation/Viability Assay | Assess antiproliferative or cytotoxic effects | HCT-116, MCF-7 cancer cell lines | IC50 or GI50 value | ekb.eg |
| Competitive Binding Assay | Evaluate binding affinity and selectivity | Kinase panel (e.g., KinomeScan) | Kd (dissociation constant) | byu.edu |
| Luciferase Reporter Gene Assay | Measure functional antagonism of a receptor | Aryl Hydrocarbon Receptor (AHR) | IC50 value | rsc.org |
In Vivo Models for Efficacy and Pharmacodynamics
Compounds that demonstrate promising activity in vitro are advanced to in vivo models to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a whole-organism setting. mdpi.comnih.gov
Animal models are selected based on the therapeutic indication:
Oncology: Syngeneic mouse models, such as the MC38 model, are often used to evaluate the efficacy of compounds in an immunocompetent setting, which is particularly relevant for immunotherapies. acs.org Tumor growth suppression is a primary endpoint.
Neuroscience/Stress Disorders: For CRF1 receptor antagonists, animal models of stress-related disorders are employed. nih.gov Efficacy is measured by observing behavioral changes.
General Pharmacokinetics: Studies in rodents (mice or rats) are conducted to determine key PK parameters such as bioavailability, half-life, and clearance after oral or intravenous administration. nih.gov
These in vivo studies are critical for establishing a potential therapeutic window and for understanding the relationship between drug exposure and biological effect, which is essential for predicting human efficacy. acs.org
Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyridine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and reactivity, offering insights that complement experimental work. For the pyrazolo[1,5-a]pyridine (B1195680) core, these methods elucidate the distribution of electrons and energy levels within the molecule.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. For pyrazolo[1,5-a]pyrimidine (B1248293) systems, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and relative energies of different conformers. researchgate.net These theoretical calculations are a crucial tool for examining the electronic and reactivity characteristics of various derivatives. nih.gov For instance, DFT has been used to study the effects of different substituents on the pyrazolo[1,5-a]pyrimidine ring, providing a basis for predicting how the bromo and methyl groups in 4-Bromo-5-methylpyrazolo[1,5-a]pyridine would influence its molecular structure and stability. researchgate.netjchemrev.com
Researchers utilize various functionals and basis sets within DFT, such as B3LYP/6-311+G**, to calculate parameters like total energies, relative energies, bond lengths, and bond angles. researchgate.net These calculations can also be applied to understand reaction mechanisms and predict the outcomes of chemical transformations involving the pyrazolo[1,5-a]pyridine scaffold.
Molecular Orbital Analysis and Electronic Properties
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.
For the related pyrazolo[1,5-a]pyrimidine scaffold, electronic structure analysis based on DFT and Time-Dependent DFT (TD-DFT) calculations has been performed to understand its optical properties. nih.gov These studies have shown that substituents significantly influence the electronic characteristics; for example, electron-donating groups (EDGs) at certain positions can favor large absorption/emission intensities as a result of intramolecular charge transfer (ICT). nih.gov The calculation of HOMO and LUMO energies helps to illustrate how charge transfer occurs within the molecule. researchgate.net This suggests that the bromine atom (an electron-withdrawing group) and the methyl group (a weak electron-donating group) on the this compound ring would modulate its HOMO-LUMO gap and, consequently, its reactivity and photophysical properties.
| Property | Description | Predicted Influence on this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The methyl group may slightly raise the HOMO energy, while the bromine atom's inductive effect may lower it. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The electron-withdrawing nature of the bromine atom is expected to lower the LUMO energy, increasing electron affinity. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | The net effect of the substituents would determine the final energy gap, influencing the molecule's electronic transitions and reactivity. |
Molecular Modeling and Simulation Techniques for Biological Interactions
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are recognized as privileged structures in medicinal chemistry, frequently appearing in compounds designed as kinase inhibitors for cancer therapy. nih.govmdpi.com Molecular modeling techniques are indispensable for designing these inhibitors and understanding their mechanisms of action.
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode of novel inhibitors within the active site of a biological target, such as a protein kinase. Numerous studies have used docking to investigate how pyrazolo[1,5-a]pyrimidine derivatives bind to targets like Cyclin-Dependent Kinase 2 (CDK2), PIM kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.orgekb.egekb.egnih.gov
These docking simulations reveal crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site. rsc.org For example, studies on CDK2 inhibitors with a pyrazolo[1,5-a]pyrimidine core showed that the heterocyclic system fits well within the ATP binding cleft, mimicking the interactions of the natural ligand. rsc.org Similar interactions would be expected for this compound, where the nitrogen atoms of the fused ring system could act as hydrogen bond acceptors.
| Target Protein | Key Interacting Residues (Example) | Type of Interaction | Predicted Role of Pyrazolo[1,5-a]pyridine Core |
| CDK2 | Leu83, Glu81 | Hydrogen Bonding | The nitrogen atoms of the pyrazolo[1,5-a]pyridine scaffold often form key hydrogen bonds with the kinase hinge region. |
| CDK2 | Ile10, Val18, Ala31 | Hydrophobic Interactions | The planar ring system and substituents like the methyl group can engage in favorable hydrophobic contacts within the binding pocket. |
| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bonding, Pi-Alkyl | The core structure serves as an anchor, while substituents can be modified to optimize interactions with specific residues. |
Molecular Dynamics Simulations for Conformational Sampling and Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to verify the stability of docking poses and to explore the conformational flexibility of both the ligand and the protein. rsc.org
For pyrazolo[1,5-a]pyrimidine-based inhibitors, MD simulations have been used to confirm that the compounds remain stably bound within the kinase active site. rsc.org The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD trajectory suggests that the predicted binding mode is likely to be maintained. These simulations provide a more realistic representation of the molecular interactions in a physiological environment.
Binding Free Energy Calculations
To obtain a more quantitative prediction of binding affinity than that provided by docking scores, binding free energy calculations are often performed on the trajectories generated from MD simulations. semanticscholar.org Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular for this purpose. semanticscholar.org
These methods calculate the free energy of binding by combining molecular mechanics energy terms with solvation free energy estimates. semanticscholar.org This approach allows for the ranking of different compounds based on their predicted binding affinities and can help explain the structure-activity relationships (SAR) observed experimentally. semanticscholar.org Although computationally intensive, these calculations provide a higher level of accuracy in predicting ligand potency and are a valuable tool in the rational design of new inhibitors based on the this compound scaffold. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds, 3D-QSAR and pharmacophore modeling have been successfully employed to elucidate the key structural features required for potent biological activity against various targets.
In a study on pyrazolo[1,5-a]pyrimidine derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, a Comparative Molecular Similarity Indices Analysis (CoMSIA) model was developed. nih.gov The model highlighted the importance of steric, hydrophobic, and hydrogen-bond donor fields for inhibitory activity. nih.gov The resulting contour maps indicated that bulky substituents at certain positions are beneficial, while hydrophobic features in other regions are favorable for enhancing biological activity. nih.gov Similarly, a pharmacophore and 3D-QSAR study on pyrazolo[1,5-a]pyridine analogues as Phosphodiesterase 4 (PDE4) inhibitors identified a five-point pharmacophore model (AHHRR) as crucial for activity. nih.gov This model consists of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings, providing a clear template for designing new inhibitors. nih.gov
These models suggest that for a derivative like this compound, the bromine atom at the 4-position and the methyl group at the 5-position would contribute to the steric and hydrophobic profile of the molecule. A QSAR model would quantitatively predict how these specific substitutions impact a particular biological activity, guiding further optimization.
| Model Type | Target | Key Structural/Pharmacophoric Features | Impact of Substituents | Reference |
|---|---|---|---|---|
| 3D-QSAR (CoMSIA) | CDK2 | Steric Fields, Hydrophobic Fields, H-Bond Donor Fields | - Bulky substituents in R1 are beneficial.
| nih.gov |
| Pharmacophore (AHHRR) & 3D-QSAR | PDE4 | 1 H-bond Acceptor, 2 Hydrophobic Groups, 2 Aromatic Rings | - H-bond interactions with Gln443, Asp392.
| nih.gov |
| SAR Study | TrkA Kinase | Hinge-binding pyrazolo[1,5-a]pyrimidine core, Carboxamide moiety | - Amide bond at C3 enhances activity.
| mdpi.com |
Computational Prediction of Spectroscopic Properties
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These calculations can provide valuable insights into the molecule's electronic structure, vibrational modes, and magnetic shielding, which correspond to UV-Vis, IR, and NMR spectra, respectively.
For pyrazolo-pyridine derivatives, theoretical calculations performed at the DFT/B3LYP level have shown excellent agreement with experimental spectroscopic data. nih.gov Such studies can accurately predict the vibrational frequencies in FT-IR spectra and the chemical shifts for ¹H and ¹³C NMR spectroscopy. nih.govresearchgate.net This predictive power is crucial for structure elucidation and for confirming the synthesis of a target compound like this compound.
Furthermore, Time-Dependent DFT (TD-DFT) calculations are widely used to predict electronic transitions, which are observed in UV-Vis absorption and emission spectra. rsc.orgresearchgate.net These computations can help assign specific absorption bands to electronic processes like intramolecular charge transfer (ICT), providing a deeper understanding of the molecule's electronic behavior. rsc.orgnih.gov
| Spectroscopic Property | Method | Calculated Value | Experimental Value | Reference |
|---|---|---|---|---|
| FT-IR (C=O stretch) | DFT/B3LYP | 1725 cm⁻¹ | 1727–1709 cm⁻¹ | nih.gov |
| ¹H NMR (Aromatic-H) | DFT/B3LYP | δ 7.0-8.5 ppm | δ 7.1-8.6 ppm | nih.govgrowingscience.com |
| ¹³C NMR (Aromatic-C) | DFT/B3LYP | δ 100-160 ppm | δ 101-162 ppm | nih.govacs.org |
| UV-Vis (λmax) | TD-DFT | ~350 nm | 340–440 nm | nih.gov |
In Silico Screening and Virtual Library Design for Novel Pyrazolo[1,5-a]pyridine Derivatives
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. For the pyrazolo[1,5-a]pyridine scaffold, this approach has proven effective in discovering novel inhibitors for various therapeutic targets.
The process often begins with the creation of a virtual library of pyrazolo[1,5-a]pyridine derivatives, where different substituents are computationally added to the core structure. This library can then be filtered based on drug-like properties (e.g., Lipinski's rule of five) and subjected to pharmacophore-based screening or molecular docking. researchgate.netmalariaworld.org For instance, pharmacophore models have been used to screen databases to identify novel pyrazolo[1,5-a]pyrimidine analogues as potential antitubercular agents. researchgate.net
High-throughput virtual screening based on homology models of target proteins has also been used to identify pyrazolo[1,5-a]pyrimidine-based antagonists for the aryl hydrocarbon receptor (AHR). rsc.org This structure- and property-based drug design approach allows for the rapid identification of promising hit compounds, which can then be synthesized and tested experimentally, significantly accelerating the discovery process. novartis.com
| Screening Stage | Description | Number of Compounds (Illustrative) | Reference |
|---|---|---|---|
| Virtual Library Generation | Combinatorial enumeration of derivatives from the pyrazolo[1,5-a]pyridine core. | >1,000,000 | malariaworld.org |
| Drug-Likeliness Filtering | Application of filters for molecular weight, logP, H-bond donors/acceptors, etc. | ~250,000 | researchgate.net |
| Pharmacophore Matching | Screening for compounds that match a 3D pharmacophore model of the target's active site. | ~5,000 | researchgate.net |
| Molecular Docking | Docking of filtered compounds into the target's binding site to predict binding affinity and pose. | ~500 | malariaworld.orgrsc.org |
| Hit Selection | Visual inspection and selection of top-scoring compounds for synthesis and biological evaluation. | 10-50 | malariaworld.org |
Investigation of Photophysical Properties and Optical Applications in Fluorescent Derivatives
Pyrazolo[1,5-a]pyridine and its related pyrimidine analogues have attracted significant attention for their fluorescent properties, making them promising candidates for applications in chemosensors, bioimaging, and organic light-emitting devices (OLEDs). nih.govresearchgate.net Computational studies, particularly TD-DFT, are instrumental in understanding and predicting the photophysical properties that govern these applications. rsc.orgnih.gov
Theoretical investigations have revealed that the optical properties of these compounds are highly tunable and depend on the nature of substituents on the fused ring system. rsc.orgresearchgate.net For example, calculations have shown that installing electron-donating groups (EDGs) at position 7 of the pyrazolo[1,5-a]pyrimidine core enhances both absorption and emission intensities. rsc.orgnih.gov This effect is attributed to a more efficient intramolecular charge transfer (ICT) process from the core to the substituent upon photoexcitation. researchgate.net Conversely, electron-withdrawing groups (EWGs) tend to result in lower absorption and emission intensities. rsc.org
These computational insights allow for the rational design of novel fluorophores based on the pyrazolo[1,5-a]pyridine scaffold. By strategically placing substituents—such as the bromo and methyl groups in this compound—it is possible to modulate the emission wavelength, quantum yield, and Stokes shift to suit specific optical applications. researchgate.net
| Substituent at Position 7 | Electronic Nature | Calculated Effect on Absorption (ε) | Calculated Effect on Fluorescence Quantum Yield (ϕF) | Governing Mechanism | Reference |
|---|---|---|---|---|---|
| Anisyl (-C₆H₄-OCH₃) | Electron-Donating (EDG) | Increase | Increase | Enhanced ICT | rsc.org |
| Triphenylamine | Electron-Donating (EDG) | Increase | Increase | Enhanced ICT | rsc.org |
| Pyridyl | Electron-Withdrawing (EWG) | Low Intensity | Low Intensity | Inefficient ICT | rsc.org |
| 2,4-Dichlorophenyl | Electron-Withdrawing (EWG) | Low Intensity | Moderate-High Intensity (Solid State) | Reduced electronic communication due to steric hindrance, potential for Aggregation-Induced Emission (AIE) | nih.gov |
Future Perspectives and Research Trajectories in Pyrazolo 1,5 a Pyridine Chemistry
Addressing Challenges in Synthetic Efficiency and Scope
Key areas of innovation include:
One-Pot and Multicomponent Reactions: These approaches combine several synthetic steps into a single procedure, reducing waste and improving efficiency. nih.govnih.gov For instance, the development of one-pot cyclization methodologies for synthesizing derivatives demonstrates a move towards more efficient processes. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, increase yields, and reduce the environmental impact of chemical synthesis. nih.govnih.gov
Green Chemistry Approaches: A focus on using less hazardous solvents, reducing waste, and improving atom economy is crucial for the future of pharmaceutical manufacturing. nih.gov
Novel Catalysis: The exploration of new catalysts, such as gold-catalyzed intramolecular cyclizations or palladium-catalyzed cross-coupling reactions, can open pathways to novel derivatives and improve reaction selectivity and scope. researchgate.netnih.gov
These advancements aim to create more adaptable and large-scale production methods, which are essential for translating promising compounds from the laboratory to clinical applications. nih.gov
| Synthetic Strategy | Advantages | Challenges & Future Directions |
| Cyclization/Condensation | Widely adopted, efficient for core structure formation. nih.gov | Often requires acidic/basic conditions; focus on milder catalysts. nih.gov |
| Multicomponent Reactions | High efficiency, reduces steps and waste. nih.govnih.gov | Can lead to highly substituted products, requiring careful control. nih.gov |
| Microwave-Assisted Methods | Faster reactions, higher yields, greener. nih.gov | Scalability for industrial production needs further optimization. |
| Palladium-Catalyzed Cross-Coupling | Allows for diverse functional group introduction. nih.gov | Catalyst cost and removal from the final product. |
Strategies for Overcoming Drug Resistance and Off-Target Effects
A significant hurdle in the development of therapeutics, particularly in oncology, is the emergence of drug resistance and the presence of off-target effects. nih.gov For pyrazolo[1,5-a]pyridine (B1195680) derivatives acting as kinase inhibitors, cancer cells can develop resistance through mutations in the target kinase or by activating compensatory signaling pathways. nih.gov
Future strategies to combat these issues include:
Next-Generation Inhibitors: Designing novel derivatives that can effectively inhibit mutated forms of the target protein. Second-generation Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, for example, have been developed to overcome resistance to earlier drugs. mdpi.com
Targeting Allosteric Sites: Developing inhibitors that bind to allosteric sites rather than the highly conserved ATP-binding site can improve selectivity and reduce the likelihood of off-target effects. nih.gov
Combination Therapies: Combining a pyrazolo[1,5-a]pyridine-based agent with other drugs that have different mechanisms of action can be a promising approach to prevent or overcome resistance. researchgate.net
Structural Modification: Altering the scaffold to improve binding affinity and selectivity. For instance, the addition of a morpholine (B109124) group at a specific position on a pyrazolo[1,5-a]pyrimidine derivative was shown to reduce off-target effects. mdpi.com Similarly, macrocyclization has been employed to create potent inhibitors that can overcome resistance mutations. mdpi.com
| Challenge | Strategy | Example/Rationale |
| Target Mutation | Development of next-generation inhibitors. | Designing compounds like Repotrectinib and Selitrectinib to be effective against mutated Trk kinases. mdpi.com |
| Activation of Bypass Pathways | Combination therapy with other targeted agents. | Using inhibitors of ABC transporters to reverse multidrug resistance (MDR) in cancer cells. researchgate.netnih.gov |
| Off-Target Effects | Enhancing selectivity through structural design. | Incorporating specific functional groups to reduce binding to unintended kinases. mdpi.com |
| Poor Kinase Selectivity | Targeting less conserved allosteric sites. | Moving away from the ATP-competitive binding model to achieve higher specificity. nih.gov |
Development of Novel Therapeutic Applications and Targets
The versatility of the pyrazolo[1,5-a]pyridine scaffold allows for its application across a wide range of diseases. researchgate.net While much research has focused on their use as protein kinase inhibitors in cancer, future work is expanding to new therapeutic areas and molecular targets. nih.govmdpi.com
Promising new directions include:
Immunotherapy: Dual inhibition of PI3Kγ and PI3Kδ has emerged as a novel strategy in cancer immunotherapy, and pyrazolo[1,5-a]pyridine derivatives have been identified as potent and selective inhibitors for these targets. acs.orgbohrium.com
Inflammatory Diseases: The role of kinases and other enzymes in inflammatory processes makes them attractive targets for pyrazolo[1,5-a]pyridine-based inhibitors for conditions like asthma. mdpi.combohrium.com
Neurodegenerative Diseases: Given their ability to target kinases involved in cellular signaling, there is potential for developing these compounds for diseases of the central nervous system. mdpi.com
Aryl Hydrocarbon Receptor (AHR) Antagonism: The AHR is a key regulator in the immune system and a promising target in cancer therapy. Pyrazolo[1,5-a]pyrimidine-based compounds have been identified as potent AHR antagonists. rsc.org
Antiviral Agents: The scaffold has been investigated for antiherpetic activity, indicating a potential role in treating infectious diseases. researchgate.net
| Therapeutic Target | Disease Area | Rationale |
| PI3Kγ/δ | Cancer Immunotherapy | Dual inhibition can repolarize tumor-associated macrophages and enhance anti-tumor immunity. acs.org |
| Tropomyosin Receptor Kinases (Trks) | Oncology | Marketed drugs like Larotrectinib feature a pyrazolo[1,5-a]pyrimidine core to target NTRK fusion cancers. mdpi.com |
| Cyclin-Dependent Kinases (CDKs) | Oncology | The scaffold is being explored for its ability to inhibit CDKs, which are crucial for cell cycle progression. ekb.eg |
| Aryl Hydrocarbon Receptor (AHR) | Cancer Immunology, Toxicology | AHR antagonists can modulate immune responses within the tumor microenvironment. rsc.org |
| Herpes Viruses | Infectious Disease | Certain 7-amino-3-pyrimidinyl-pyrazolo[1,5-a]pyridine derivatives have shown antiherpetic activity. researchgate.net |
Synergistic Integration of Experimental and Computational Approaches
The integration of computational chemistry with experimental synthesis and biological evaluation is accelerating the drug discovery process for pyrazolo[1,5-a]pyridine derivatives. nih.gov This synergy allows for a more rational approach to drug design, saving time and resources.
Key integrated approaches include:
Structure-Activity Relationship (SAR) Studies: Both experimental screening and computational modeling are used to understand how chemical structure influences biological activity, guiding the optimization of lead compounds. nih.govmdpi.com
Molecular Docking: Computational docking simulations predict how a molecule binds to its target protein, helping to explain its mechanism of action and identify key interactions that can be enhanced. bohrium.comekb.eg
Virtual Screening: High-throughput virtual screening of compound libraries against a biological target can identify promising new scaffolds, as was done to discover pyrazolo[1,5-a]pyrimidine-based AHR antagonists. rsc.org
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to understand the electronic structure and photophysical properties of these compounds, which is crucial for applications like fluorescent probes. nih.govrsc.org
This combined approach facilitates the rapid design and optimization of molecules with improved potency, selectivity, and pharmacokinetic properties. mdpi.com
Innovations in Drug Delivery System Design and Pharmacokinetic Optimization
Even a highly potent compound will fail in the clinic if it has poor pharmacokinetic properties, such as low solubility, poor bioavailability, or rapid metabolism. nih.gov A significant challenge for many pyrazolo[1,5-a]pyridine derivatives is their poor solubility, which can limit oral bioavailability. nih.govsci-hub.se
Future research in this area will focus on:
Scaffold Modification: Introducing polar or basic functional groups into the molecular structure to improve physical properties like solubility. Studies on KDR kinase inhibitors showed that adding basic side-chains improved bioavailability. sci-hub.se
Advanced Drug Delivery Systems: Developing novel formulations to enhance drug delivery. This could include the use of nanoparticles or liposomes to improve solubility, protect the drug from rapid metabolism, and achieve targeted delivery to tumor tissues while sparing healthy cells. nih.gov
Prodrug Strategies: Designing inactive prodrugs that are converted to the active therapeutic agent within the body. This can be used to overcome issues of poor solubility or to target specific tissues.
Blood-Brain Barrier Penetration: For central nervous system disorders, innovative delivery methods such as intranasal administration may be required to bypass the blood-brain barrier, a significant obstacle for many small-molecule drugs. nih.gov
Q & A
What are the standard synthetic routes for 4-Bromo-5-methylpyrazolo[1,5-a]pyridine, and how can reaction conditions be optimized for higher yields?
Basic Research Focus :
The synthesis typically involves bromination of a pre-functionalized pyrazolo[1,5-a]pyridine core. For example, intermediates like 3-bromo derivatives can be synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling reactions .
Advanced Methodological Considerations :
Optimization may involve controlling temperature, solvent polarity (e.g., benzene or DMSO), and stoichiometric ratios of reagents like silylformamidines. Evidence suggests that excess reagents (e.g., silylformamidine) should be removed under reduced pressure to avoid side reactions, and crystallization from pentane or hexane improves purity . HRMS and NMR (e.g., δ = 142.1 ppm in 13C NMR for brominated analogs) are critical for verifying intermediate structures .
How do researchers resolve contradictions in analytical data (e.g., NMR, HRMS) for brominated pyrazolo[1,5-a]pyridine derivatives?
Basic Techniques :
Standard 1H/13C NMR and HRMS are used to confirm molecular formulas. For instance, discrepancies between calculated (C, 61.65%; H, 4.38%) and found (C, 61.78%; H, 4.12%) values in elemental analysis may arise from residual solvents, requiring repeated recrystallization .
Advanced Troubleshooting :
For ambiguous peaks in NMR, 2D techniques (COSY, HSQC) can clarify coupling patterns. In cases of HRMS deviations (<0.001 Da), isotopic patterns for bromine (1:1 ratio for 79Br/81Br) should be analyzed to confirm bromination .
What strategies enable regioselective functionalization at position 4 or 5 of pyrazolo[1,5-a]pyridine?
Basic Functionalization :
Bromination at position 4 often employs NBS (N-bromosuccinimide) in DMF, while methyl groups can be introduced via Friedel-Crafts alkylation .
Advanced Regioselectivity :
Directing groups (e.g., carboxylate esters at position 4) can enhance selectivity. For example, methyl 3-bromo-7-substituted derivatives form via silylformamidine-mediated reactions, where steric hindrance from the methyl group directs bromination to position 5 . Computational modeling (DFT) may predict reactive sites based on electron density .
How can the biological activity of this compound be evaluated in anticancer assays?
Basic Screening :
In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) are standard. Pyrazolo[1,5-a]pyrimidine analogs show IC50 values in the µM range, suggesting potential for structure-activity relationship (SAR) studies .
Advanced Mechanistic Studies :
Advanced protocols include kinase inhibition assays (e.g., EGFR or CDK2) and apoptosis profiling (Annexin V/PI staining). Molecular docking can predict interactions with targets like COX-2 or HMG-CoA reductase, leveraging crystallographic data from analogs (e.g., PDB IDs for related pyrazolo-pyrimidines) .
What safety protocols are critical when handling brominated pyrazolo[1,5-a]pyridines?
Basic Handling :
Use PPE (gloves, goggles) and work in a fume hood. Store compounds in sealed containers at RT, avoiding moisture to prevent decomposition .
Advanced Waste Management :
Brominated byproducts require separate collection in halogenated waste containers. Neutralization with 10% sodium thiosulfate before disposal reduces environmental toxicity .
How can structural modifications enhance the solubility of this compound for in vivo studies?
Basic Modifications :
Introducing polar groups (e.g., carboxylates) at position 7 improves aqueous solubility. Co-solvents like DMSO (≤10% v/v) are used in formulation .
Advanced Formulation :
Nanoparticle encapsulation (e.g., PLGA polymers) or prodrug strategies (e.g., ester hydrolysis) enhance bioavailability. Solubility parameters (logP) can be optimized using QSPR models .
What crystallographic techniques elucidate the solid-state structure of brominated pyrazolo[1,5-a]pyridines?
Basic Characterization :
Single-crystal X-ray diffraction (SCXRD) determines bond lengths and angles. For example, pyrazolo[1,5-a]pyrimidines show planar heterocyclic cores with dihedral angles <25° between substituents .
Advanced Analysis :
Hirshfeld surface analysis identifies intermolecular interactions (e.g., C–H⋯Br hydrogen bonds). Synchrotron radiation improves resolution for heavy atoms like bromine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
